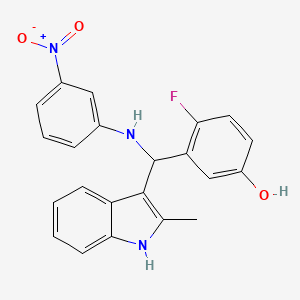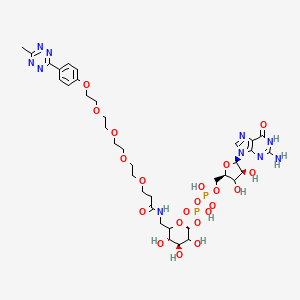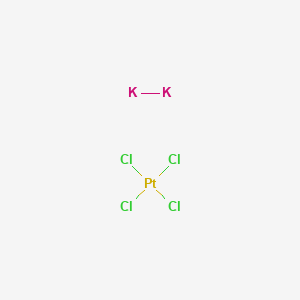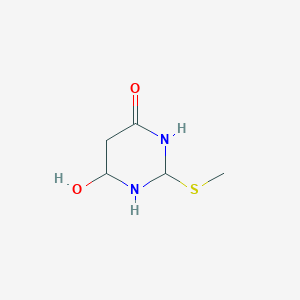![molecular formula C10H15NO3 B12364266 (2S)-4-acetyl-2-[(2S)-(1,2,3,4-13C4)butan-2-yl]-3-hydroxy-(2,3,4,5-13C4)1,2-dihydropyrrol-5-one](/img/structure/B12364266.png)
(2S)-4-acetyl-2-[(2S)-(1,2,3,4-13C4)butan-2-yl]-3-hydroxy-(2,3,4,5-13C4)1,2-dihydropyrrol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-acetyl-2-[(2S)-(1,2,3,4-13C4)butan-2-yl]-3-hydroxy-(2,3,4,5-13C4)1,2-dihydropyrrol-5-one is a complex organic compound characterized by its unique isotopic labeling with carbon-13
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-acetyl-2-[(2S)-(1,2,3,4-13C4)butan-2-yl]-3-hydroxy-(2,3,4,5-13C4)1,2-dihydropyrrol-5-one typically involves multi-step organic synthesis techniques. The process begins with the preparation of isotopically labeled starting materials, followed by a series of reactions including acetylation, hydroxylation, and cyclization under controlled conditions. Specific reagents and catalysts are used to ensure the incorporation of carbon-13 isotopes at designated positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-acetyl-2-[(2S)-(1,2,3,4-13C4)butan-2-yl]-3-hydroxy-(2,3,4,5-13C4)1,2-dihydropyrrol-5-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(2S)-4-acetyl-2-[(2S)-(1,2,3,4-13C4)butan-2-yl]-3-hydroxy-(2,3,4,5-13C4)1,2-dihydropyrrol-5-one has numerous applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the synthesis of complex molecules and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (2S)-4-acetyl-2-[(2S)-(1,2,3,4-13C4)butan-2-yl]-3-hydroxy-(2,3,4,5-13C4)1,2-dihydropyrrol-5-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, modulate receptor activity, or influence cellular signaling pathways. Detailed studies using isotopic labeling help elucidate these mechanisms at the molecular level.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-acetyl-2-[(2S)-butan-2-yl]-3-hydroxy-1,2-dihydropyrrol-5-one: Similar structure but without isotopic labeling.
(2S)-4-acetyl-2-[(2S)-(1,2,3,4-13C4)butan-2-yl]-3-hydroxy-1,2-dihydropyrrol-5-one: Labeled at different positions.
Uniqueness
The uniqueness of (2S)-4-acetyl-2-[(2S)-(1,2,3,4-13C4)butan-2-yl]-3-hydroxy-(2,3,4,5-13C4)1,2-dihydropyrrol-5-one lies in its specific isotopic labeling, which provides valuable insights into molecular interactions and dynamics that are not possible with non-labeled compounds. This makes it a powerful tool in various research applications.
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
207.16 g/mol |
IUPAC Name |
(2S)-4-acetyl-2-[(2S)-(1,2,3,4-13C4)butan-2-yl]-3-hydroxy-(2,3,4,5-13C4)1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C10H15NO3/c1-4-5(2)8-9(13)7(6(3)12)10(14)11-8/h5,8,13H,4H2,1-3H3,(H,11,14)/t5-,8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
InChI Key |
CEIZFXOZIQNICU-UVQHCEEFSA-N |
Isomeric SMILES |
[13CH3][13CH2][13C@H]([13CH3])[13C@H]1[13C](=[13C]([13C](=O)N1)[13C](=O)[13CH3])O |
Canonical SMILES |
CCC(C)C1C(=C(C(=O)N1)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12364194.png)


![6-bromo-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12364206.png)
![Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]](/img/structure/B12364214.png)
![2-[[5-Hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]acetic acid](/img/structure/B12364218.png)
![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12364222.png)

![5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12364232.png)


![4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-N-[2-({[(thiophen-2-yl)methyl]carbamoyl}amino)ethyl]benzamide](/img/structure/B12364260.png)

